trans,trans-1,4-Diphenyl-1,3-butadiene
Overview
Description
trans,trans-1,4-Diphenyl-1,3-butadiene: is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene backbone. This compound is known for its interesting photochemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
Trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a chemical compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of DPB is primarily through its involvement in chemical reactions. For instance, DPB can be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO . It can also react with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which is used for the carbocyclization with dichloroalkanes .
Biochemical Pathways
DPB is involved in the synthesis of various compounds, affecting the biochemical pathways related to these compounds. For example, it can be used to synthesize 2,5-diphenylthiophene and 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan . .
Result of Action
The result of DPB’s action is the formation of new compounds through chemical reactions . .
Action Environment
The action of DPB can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the photoisomerization of DPB has been studied extensively, and it has been found that this process can be influenced by light . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing trans,trans-1,4-Diphenyl-1,3-butadiene involves the Wittig reaction.
Alkene Anion Reaction: Another method involves the reaction of two styrene molecules to form this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the Wittig reaction remains a fundamental approach in laboratory settings due to its efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans,trans-1,4-Diphenyl-1,3-butadiene can undergo oxidation reactions.
Hydrobenzylation: This compound can also participate in hydrobenzylation reactions, such as the nickel-catalyzed hydrobenzylation with furfural in the presence of hydrazine.
Common Reagents and Conditions:
Oxidation: Potassium sulfide and DMSO are commonly used reagents for oxidation reactions involving this compound.
Hydrobenzylation: Nickel catalysts and hydrazine are used in hydrobenzylation reactions.
Major Products:
2,5-Diphenylthiophene: Formed from the oxidation of this compound.
2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan: Produced via nickel-catalyzed hydrobenzylation.
Scientific Research Applications
Chemistry:
Ligand Preparation: trans,trans-1,4-Diphenyl-1,3-butadiene is used as a ligand to prepare silver(I) coordination polymers.
Biology and Medicine:
Photoisomerization Studies: This compound is extensively studied for its photoisomerization properties, which are relevant in understanding molecular dynamics and photochemical processes.
Industry:
Comparison with Similar Compounds
trans-Stilbene: Similar in structure but with only one double bond between the phenyl groups.
Diphenylacetylene: Features a triple bond between the phenyl groups.
1,6-Diphenyl-1,3,5-hexatriene: Contains three conjugated double bonds and is longer than trans,trans-1,4-Diphenyl-1,3-butadiene.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct photochemical properties and reactivity patterns compared to its analogs .
Properties
CAS No. |
886-65-7 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
InChI Key |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
886-65-7 | |
physical_description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
Distyryl |
vapor_pressure |
0.000354 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans,trans-1,4-Diphenyl-1,3-butadiene?
A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this molecule. These include UV-visible absorption [, ] and fluorescence spectroscopy [, , ]. These techniques provide information on electronic transitions, excited state behavior, and interactions with different environments. Additionally, electron spin resonance (ESR) spectroscopy has been used to study the radical cation of this compound generated within zeolites [].
Q3: How does the photoisomerization of this compound occur?
A3: this compound exhibits rich photochemistry, undergoing isomerization upon light absorption. Studies have identified several mechanisms for this process:
- One-Bond Twist (OBT): Involves rotation around one of the central C=C double bonds. []
- Bicycle Pedal (BP): A concerted rotation around two bonds, leading to trans-cis isomerization. [, ]
- Hula-Twist (HT): A complex twisting motion involving multiple bonds. []
Q4: What is the role of methyl substitution on the photoisomerization efficiency of this compound?
A4: Computational studies using ab initio trajectory surface hopping dynamics simulations have shown that single methyl group substitution at specific positions on the phenyl ring or the conjugated C=C bond can enhance the photoisomerization efficiency of this compound derivatives. [] The closer the methyl substitution is to the central C=C bond, the greater the impact on the photoisomerization product distribution. []
Q5: How do different solvents influence the photophysical properties of this compound?
A5: Solvent polarity and polarizability significantly affect the photophysical behavior of this compound. For instance, the emission spectra and radiative rates demonstrate a continuous shift with increasing solvent polarizability, suggesting solvent-induced changes in the energy levels of the excited states (2Ag and 1Bu). [] Furthermore, non-radiative decay rates, often attributed to trans-cis isomerization, vary considerably in different solvent classes like alkanes, perfluoroalkanes, and alcohols. This variation suggests a complex interplay between solvent friction and the reaction barrier for isomerization. []
Q6: Can this compound participate in Diels-Alder reactions?
A6: Yes, this compound acts as a diene in Diels-Alder reactions. Studies have investigated the influence of solvents [] and pressure [] on the volume of activation and the overall reaction volume for its Diels-Alder reaction with tetracyanoethylene.
Q7: How is this compound used in material science?
A7: this compound can be incorporated into materials like pressure-sensitive adhesives []. Its presence can be analyzed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [].
Q8: What are the implications of this compound in environmental science?
A8: The migration of this compound from food packaging materials, such as polyamide films, into food simulants has been studied. [] This research is crucial for understanding the potential for human exposure to this compound and ensuring food safety.
Q9: How is computational chemistry employed in studying this compound?
A9: Computational methods like ab initio calculations and density functional theory (DFT) have been used to study various aspects of this compound. These studies provide insights into:
- Conformational analysis: Determining the relative energies of different conformers, such as s-trans and s-cis. []
- Photoisomerization mechanisms: Modeling the potential energy surfaces and identifying transition states and conical intersections involved in photoisomerization pathways. [, ]
- Interactions with other molecules: Studying complex formation with cyclodextrins. []
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